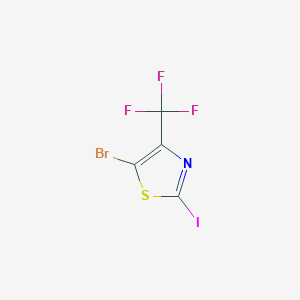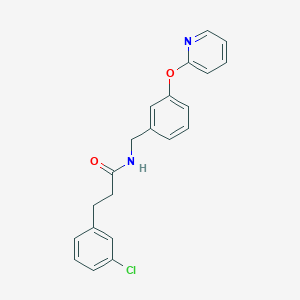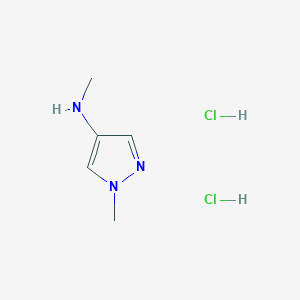
6-Bromo-2,4-difluoro-3-iodobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Bromo-2,4-difluoro-3-iodobenzaldehyde” is a chemical compound with the CAS Number: 2244721-25-1 . It has a molecular weight of 346.9 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “6-Bromo-2,4-difluoro-3-iodobenzaldehyde” is1S/C7H2BrF2IO/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1-2H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound “6-Bromo-2,4-difluoro-3-iodobenzaldehyde” is solid in its physical form . Unfortunately, the web search results did not provide more detailed information on its physical and chemical properties.Applications De Recherche Scientifique
Optical and Electronic Properties
6-Bromo-2,4-difluoro-3-iodobenzaldehyde, a compound related to bromo-dimethoxybenzaldehydes, has been studied for its structural, reactivity, and optical properties. Research indicates that bromine substitution affects the molecular structure, enhancing the linear and nonlinear optical responses. This makes derivatives of such compounds, like 6-bromo-2,3-dimethoxybenzaldehyde, potential candidates for nonlinear optical (NLO) materials due to their increased third-order susceptibility. Such properties are crucial for applications in photonic devices and materials science, offering insights into the manipulation of electronic and optical characteristics through halogen substitution (Aguiar et al., 2022).
Synthesis and Molecular Structure
The synthesis and molecular modeling of bromo-dimethoxybenzaldehydes, including 6-bromo-2,3-dimethoxybenzaldehyde, have been extensively explored. These studies not only provide a foundation for understanding the effect of bromine substitution on the aromatic ring but also delve into the crystalline structure and electronic properties of these compounds. Characterization techniques such as X-ray diffraction and theoretical calculations reveal how such modifications influence the molecular geometry, electronic distribution, and intermolecular interactions, laying the groundwork for further chemical modifications and applications in material science and organic synthesis (Borges et al., 2022).
Potential in Organic Synthesis
Research into halogenated compounds, including those with structures similar to 6-Bromo-2,4-difluoro-3-iodobenzaldehyde, has shown significant potential in organic synthesis. The presence of halogens can facilitate a variety of chemical reactions, such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions. These reactions are pivotal for constructing complex organic molecules, potentially leading to the development of new drugs, materials, and catalysts. Studies on bromo- and iododifluoromethylation of aldehydes, for example, demonstrate the versatility of halogenated aldehydes in synthetic chemistry, offering pathways to novel compounds with diverse functional groups (Kosobokov et al., 2014).
Propriétés
IUPAC Name |
6-bromo-2,4-difluoro-3-iodobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2IO/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJIZRRSGRNUTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)C=O)F)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,4-difluoro-3-iodobenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-propyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide](/img/structure/B2579345.png)

![N-(2-methoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2579348.png)





![6-(4-Ethoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2579359.png)
![N4-(3,4-dimethylphenyl)-N6-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2579361.png)


